
1-(Acryloylamino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acryloylamino)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of both an acryloyl group and a cyclopentane ring This compound is of interest due to its unique structure, which combines the reactivity of the acryloyl group with the stability of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acryloyl group under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid, while reduction can produce cyclopentylamine derivatives .
Applications De Recherche Scientifique
1-(Acryloylamino)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism by which 1-(Acryloylamino)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopentane ring provides structural stability, allowing the compound to interact with specific receptors and pathways .
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has applications in plant biology.
Cyclopentanecarboxylic acid: A simpler analog used in organic synthesis and as a precursor for more complex molecules.
Uniqueness: 1-(Acryloylamino)cyclopentane-1-carboxylic acid is unique due to the presence of both an acryloyl group and a cyclopentane ring. This combination imparts distinct reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
111818-55-4 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
1-(prop-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-7(11)10-9(8(12)13)5-3-4-6-9/h2H,1,3-6H2,(H,10,11)(H,12,13) |
Clé InChI |
NUZAAZCHRZPUSI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


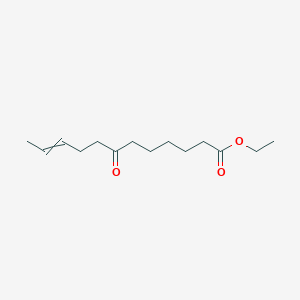
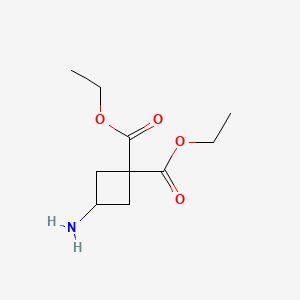
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
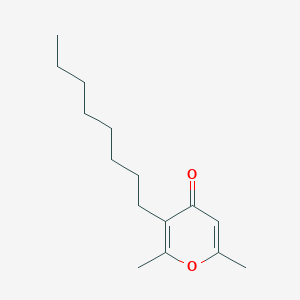

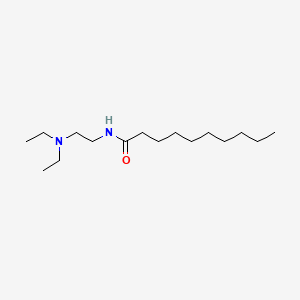
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

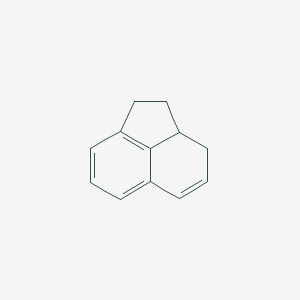
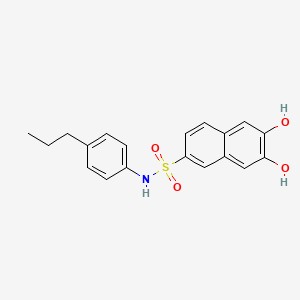
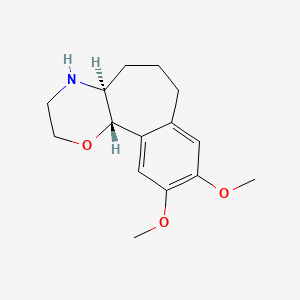

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)

